molecular formula C22H31N5O5 B037999 L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) CAS No. 119670-30-3

L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI)

Cat. No. B037999
CAS RN: 119670-30-3
M. Wt: 445.5 g/mol
InChI Key: ZLDBPOCJCXPVND-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) is an amide derivative of the amino acid L-valine. The compound has been studied extensively in the scientific community and has been found to have numerous applications in biochemical and physiological research.

Scientific Research Applications

Diazo Compounds in Chemical Synthesis

Diazo compounds are utilized in a variety of chemical synthesis processes due to their high reactivity. The homologation reaction of ketones with diazo compounds, for instance, has been reviewed for its capacity to afford homologated ketones, either with or without the presence of catalysts or promoters. This reaction type is notable for its complex regiochemistry and the diverse nature of catalysts and promoters used. Recent advancements in this area include the enantioselective version of the ketone homologation reactions, which are significant for synthetic chemistry (Candeias, Paterna, & Gois, 2016).

Protein Hydrolysates and Peptides

Fish Protein Hydrolysate (FPH) and its derived peptides are explored for their bioactive potential, including antihypertensive activity. These peptides, rich in amino acids like arginine, valine, and leucine, are known for their low molecular weight and shorter chain length, contributing to their higher activity. The peptides' Angiotensin-Converting Enzyme-I inhibitory activity, both in vitro and in vivo, suggests their potential as therapeutic agents for hypertension (U.G., Bhat, Karunasagar, & B.S., 2019).

Valproic Acid and Its Clinical Use

Valproic acid (VPA), a broad-spectrum antiepileptic drug, has seen extensive use and research over the years. Beyond its primary use, VPA's mechanism of action on a cellular level involves various neurotransmitters and channels, which could potentially align with the mechanisms of similarly structured compounds in modulating cellular processes. VPA's impact includes modulation of neurotransmitters like GABA and glutamate, and effects on sodium channels, membrane fluidity, and RNA expression. These actions may provide insights into the biological activities of related compounds in the context of neuropsychiatric and neurodevelopmental disorders (Winterer & Hermann, 2000).

Biochemical Analysis

Biochemical Properties

Z-Leu-Val-Gly Diazomethyl Ketone mimics part of the human cysteine proteinase-binding center . This interaction with cysteine proteinase, an enzyme involved in various biological processes, suggests that Z-Leu-Val-Gly Diazomethyl Ketone may have a significant role in biochemical reactions.

Cellular Effects

The exact cellular effects of Z-Leu-Val-Gly Diazomethyl Ketone are not fully understood yet. Given its role as an irreversible inhibitor of human cysteine proteinase , it can be inferred that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Z-Leu-Val-Gly Diazomethyl Ketone exerts its effects at the molecular level through its interaction with cysteine proteinase . As an irreversible inhibitor, it binds to the enzyme and prevents it from participating in further reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) involves the protection of the amine group of L-Valinamide, followed by the addition of the N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl) group through a peptide coupling reaction. The diazo group is then reduced to form the final product.", "Starting Materials": ["L-Valinamide", "N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)"], "Reaction": [ "Protect the amine group of L-Valinamide using a suitable protecting group such as Boc or Fmoc", "Add N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl) to the protected L-Valinamide using a peptide coupling reagent such as HATU or EDC/HOBt", "Remove the protecting group from the amine group of the intermediate product using a suitable deprotection reagent such as TFA or NaOH", "Reduce the diazo group using a suitable reducing agent such as Zn/HCl or NaBH4 to form the final product" ] }

CAS RN

119670-30-3

Molecular Formula

C22H31N5O5

Molecular Weight

445.5 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-2-[(3-diazo-2-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C22H31N5O5/c1-14(2)10-18(26-22(31)32-13-16-8-6-5-7-9-16)20(29)27-21(30)19(15(3)4)24-11-17(28)12-25-23/h5-9,12,14-15,18-19,24H,10-11,13H2,1-4H3,(H,26,31)(H,27,29,30)/t18-,19-/m0/s1

InChI Key

ZLDBPOCJCXPVND-OALUTQOASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC(=O)[C@H](C(C)C)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)NC(=O)C(C(C)C)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1

synonyms

N-benzyloxycarbonyl-leucyl-valyl-glycine diazomethane
Z-LVG-CHN2
Z-LVG-diazomethane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.